molecular formula C18H20F2N4O2 B10922550 2-Amino-4-(1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10922550
M. Wt: 362.4 g/mol
InChI Key: ALOVFOQYWPVUEZ-UHFFFAOYSA-N
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Description

2-AMINO-4-[1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-[1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves multiple steps, starting from readily available precursorsThe chromenyl cyanide moiety is then constructed through a series of cyclization and functional group transformations .

Industrial Production Methods

Industrial production of this compound typically employs optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-[1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 2-AMINO-4-[1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. The difluoroethyl group enhances its lipophilicity and binding affinity to target proteins, while the pyrazole and chromenyl moieties contribute to its overall biological activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Properties

Molecular Formula

C18H20F2N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-amino-4-[1-(2,2-difluoroethyl)-3-methylpyrazol-4-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C18H20F2N4O2/c1-9-11(7-24(23-9)8-14(19)20)15-10(6-21)17(22)26-13-5-18(2,3)4-12(25)16(13)15/h7,14-15H,4-5,8,22H2,1-3H3

InChI Key

ALOVFOQYWPVUEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)CC(F)F

Origin of Product

United States

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